N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide
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Overview
Description
N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group is added through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide: Unique due to its specific combination of functional groups.
N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]formamide: Similar structure but with a formamide group instead of an acetamide group.
N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]benzamide: Contains a benzamide group, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, phenyl group, hydroxy group, and acetamide moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(25)23-15-17-7-9-20(10-8-17)22(27)24-13-11-19(12-14-24)21(26)18-5-3-2-4-6-18/h2-10,19,21,26H,11-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSMKLNQMXENMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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